Trisodium (2RS,3RS)-2-methylcitrate
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Overview
Description
Trisodium (2RS,3RS)-2-methylcitrate is a chemical compound that belongs to the family of citrates It is a trisodium salt of (2RS,3RS)-2-methylcitrate, which is a derivative of citric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium (2RS,3RS)-2-methylcitrate typically involves the reaction of citric acid with sodium hydroxide and methylating agents under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the trisodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous processing techniques. The raw materials, including citric acid and sodium hydroxide, are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using industrial-scale separation methods such as filtration, centrifugation, and drying.
Chemical Reactions Analysis
Types of Reactions
Trisodium (2RS,3RS)-2-methylcitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
Trisodium (2RS,3RS)-2-methylcitrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug formulations or as a diagnostic agent.
Industry: It is used in various industrial processes, including as a buffering agent, chelating agent, and in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of Trisodium (2RS,3RS)-2-methylcitrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and activity. It may also interact with enzymes and other proteins, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trisodium (2RS,3RS)-2-methylcitrate can be compared with other similar compounds, such as:
Trisodium citrate: A common citrate salt used in various applications, including as a buffering agent and food additive.
Disodium (2RS,3RS)-2-methylcitrate: A similar compound with two sodium ions instead of three, which may have different solubility and reactivity properties.
Monosodium (2RS,3RS)-2-methylcitrate: A compound with a single sodium ion, which may have distinct chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of three sodium ions, which can influence its solubility, reactivity, and interactions with other molecules.
Properties
IUPAC Name |
trisodium;2-hydroxybutane-1,2,3-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLKAWNRQOHUKD-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Na3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036537 |
Source
|
Record name | Trisodium 2-metylcitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117041-96-0 |
Source
|
Record name | Trisodium 2-metylcitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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